5-Cdupa

Description

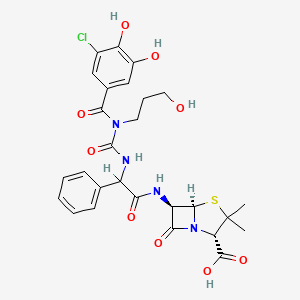

Structure

3D Structure

Properties

CAS No. |

88852-54-4 |

|---|---|

Molecular Formula |

C27H29ClN4O9S |

Molecular Weight |

621.1 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[2-[[(3-chloro-4,5-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C27H29ClN4O9S/c1-27(2)20(25(39)40)32-23(38)18(24(32)42-27)29-21(36)17(13-7-4-3-5-8-13)30-26(41)31(9-6-10-33)22(37)14-11-15(28)19(35)16(34)12-14/h3-5,7-8,11-12,17-18,20,24,33-35H,6,9-10H2,1-2H3,(H,29,36)(H,30,41)(H,39,40)/t17?,18-,20+,24-/m1/s1 |

InChI Key |

PVWJVIQSDCXIBM-QZISKZHOSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N(CCCO)C(=O)C4=CC(=C(C(=C4)Cl)O)O)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N(CCCO)C(=O)C4=CC(=C(C(=C4)Cl)O)O)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N(CCCO)C(=O)C4=CC(=C(C(=C4)Cl)O)O)C(=O)O)C |

Synonyms |

5-CDUPA 6-(2-(3-(5-chloro-3,4-dihydroxybenzoyl)-3-(3-hydroxypropyl)-1-ureido)-2-phenylacetamido)penicillanic acid |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Dupa

Contemporary Synthetic Routes for DUPA Core Structure

The synthesis of the DUPA core structure typically involves establishing the central urea (B33335) linkage, often through both solution-phase and solid-phase methodologies, each offering distinct advantages for different applications.

Optimized Solution-Phase Synthesis Protocols

Solution-phase synthesis remains a fundamental approach for preparing the DUPA core. A common strategy involves a two-step process: initially forming an isocyanate intermediate, followed by the creation of the urea bond. The isocyanate intermediate is generally synthesized by reacting an appropriate amino acid, such as bis(tert-butyl)-L-glutamate HCl, with triphosgene (B27547) in a dry solvent like dichloromethane (B109758) (DCM). This reaction is typically conducted at low temperatures, around -77 °C to -78 °C, under an inert atmosphere, utilizing a base like triethylamine. nih.govmacrocyclics.com Alternatively, carbonyldiimidazole (CDI) can be employed to generate an acylimidazole intermediate, which then participates in the urea linkage formation. nih.gov

For instance, the synthesis of a tris(tert-butoxy)-protected DUPA precursor has been reported, involving the reaction of triphosgene with bis(tert-butyl)-L-glutamate HCl in dry DCM at -50 °C. This mixture is then stirred at room temperature to facilitate the generation of the isocyanate intermediate, which subsequently reacts with L-glutamic acid γ-benzyl-α-tert-butylester hydrochloride. macrocyclics.com Subsequent deprotection steps are essential to yield the desired DUPA compound. macrocyclics.com These optimized solution-phase protocols are vital for producing the DUPA pharmacophore with controlled purity and yield before its integration into more complex conjugates.

Solid-Phase Synthesis Applications for DUPA-Containing Peptides and Conjugates

Solid-phase synthesis (SPS) offers a robust and efficient platform for the construction of DUPA-containing peptides and conjugates, particularly for generating longer sequences and complex bioconstructs. One prevalent application of SPS involves conjugating a pre-synthesized urea-containing pharmacophore, such as DUPA, to the N-terminus of a resin-bound peptide. This approach typically necessitates the presence of a free carboxylic acid group on the amino acid for successful attachment to the solid support. nih.gov

Recent advancements have introduced novel solid-phase synthesis protocols that enable the direct formation of both the isocyanate and urea functionalities on the solid phase under standard peptide coupling conditions. This "one-pot" reaction involves the interaction of an amine, triphosgene, and DIPEA to form the isocyanate, which then directly reacts with an amine present on the solid support to establish the urea bond. nih.gov DUPA-containing peptides and conjugates, including DUPA rhodamine B conjugates, have been successfully synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) methodologies. macrocyclics.comnih.gov In such processes, a tris(tert-butyl)-protected DUPA precursor can be directly incorporated into the growing peptide chain on the resin, often starting with a cysteine amino acid attached to a chlorotrityl resin. macrocyclics.comnih.gov This solid-phase approach significantly streamlines the synthesis of small molecule drug conjugates (SMDCs) by allowing for the rapid generation of DUPA conjugated to various cytotoxic payloads. uni-freiburg.de

Strategies for DUPA Functionalization and Conjugation

The versatility of DUPA as a targeting ligand is greatly enhanced by its ability to be functionalized and conjugated with diverse chemical entities. These strategies are crucial for developing DUPA-based agents with specific diagnostic or therapeutic properties.

Development of Biocompatible Linker Chemistries for DUPA Conjugates

Linker chemistries play a pivotal role in connecting DUPA to a wide array of payloads, including therapeutic drugs and imaging agents. nih.govchematech-mdt.com The design of these linkers focuses on biocompatibility and stability, with common types including direct bonds, substituted or unsubstituted alkyl chains, peptides, or peptidoglycans. chematech-mdt.com Peptide linkers are frequently favored due to their synthetic accessibility, adaptability to chemical modifications, enhanced stability under various physiological conditions (pH, temperature), and improved biocompatibility, as they are composed of natural L-amino acids that can be metabolized by surrounding tissues upon degradation. chematech-mdt.com

A critical aspect of linker design is the incorporation of "releasable" or "cleavable" segments. These linkers are engineered to facilitate the controlled release of the conjugated payload under specific intracellular or extracellular conditions. Examples include linkers susceptible to cleavage under reducing or oxidizing environments, pH-sensitive linkers (acid-labile or base-labile), or enzyme-labile linkers that are cleaved by specific biochemical or metabolic processes. chematech-mdt.com Disulfide bonds, for instance, are commonly employed as cleavable linkers to ensure tumor-specific drug release. nih.gov Furthermore, polyethylene (B3416737) glycol (PEG) linkers are often integrated to enhance the hydrophilicity and optimize the pharmacokinetic profile of DUPA conjugates. An example includes the use of DBCO-PEG4-DUPA for conjugation via click chemistry. Research indicates that the length of the linker can significantly influence the efficacy of targeted conjugates. chematech-mdt.com

Integration of Chelating Agents for Radiopharmaceutical Precursors (e.g., NODAGA, DO3A, DTPA)

DUPA is extensively utilized in conjunction with chelating agents to create radiopharmaceutical precursors, particularly for the imaging and treatment of prostate cancer, owing to DUPA's high affinity for PSMA. These chelators enable the stable complexation of various radiometals.

NODAGA : This macrocyclic chelator is frequently employed for complexing radiometals such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. NODAGA-exendin-4, for instance, has been developed and successfully used for imaging GLP-1 receptors.

DO3A : As another macrocyclic chelating agent, DO3A forms complexes with various metal ions. Gadobutrol, a gadolinium-based MRI contrast agent, is an example of a DO3A derivative (Gd-DO3A-butrol). DO3A can also function as a luminescent sensor for detecting NAD(P)H when forming ternary complexes with lanthanide(III) ions.

DTPA : Diethylenetriaminepentaacetic acid is a pentacarboxylic acid widely recognized as a chelating agent. It is known to form complexes with gadolinium for use in Magnetic Resonance Imaging (MRI). Furthermore, Technetium (99mTc) pentetic acid, a DTPA derivative, is a radiopharmaceutical approved for imaging the brain, kidneys, or lungs. DTPA, along with its calcium and zinc trisodium (B8492382) compounds, is also FDA-approved for treating internal contamination by transuranic elements.

The integration of these chelators into DUPA conjugates allows for the precise attachment of radiotracers, facilitating both diagnostic imaging and targeted radionuclide therapy. macrocyclics.com

Covalent Attachment of Fluorescent Probes and Reporter Tags

Covalent attachment of fluorescent probes and reporter tags to DUPA conjugates is a key strategy for developing agents for imaging and diagnostic applications, including fluorescent-guided surgery. macrocyclics.comnih.gov This process involves the formation of stable covalent bonds between a fluorophore (typically a reactive derivative) and a specific functional group present on the DUPA conjugate.

A notable example is the synthesis of DUPA rhodamine B conjugates, which have been explored for their utility in imaging PSMA-expressing cells. macrocyclics.comnih.gov In solid-phase synthesis, specific lysine (B10760008) derivatives, such as Fmoc-Lys(Tfa)-OH, are crucial for the efficient and controlled linking of fluorophores to the growing peptide chain. macrocyclics.com Beyond traditional coupling methods, click chemistry has emerged as a powerful tool for conjugating DUPA-linker molecules, such as DBCO-PEG4-DUPA, to various fluorescently labeled nanocarriers, including viral nanoparticles. NHS-ester chemistry is also a preferred method for labeling due to its high specificity for primary amines and the formation of stable linkages. These fluorescently tagged DUPA conjugates enable real-time visualization and precise localization of PSMA-expressing tissues, offering significant advantages in diagnostic and surgical settings.

Compound Names and PubChem CIDs

Molecular Interactions and Biochemical Mechanisms of Dupa Based Compounds

Identification and Characterization of Primary Molecular Targets

The primary molecular target for DUPA is Prostate-Specific Membrane Antigen (PSMA), also known as Glutamate (B1630785) Carboxypeptidase II (GCPII). This enzyme plays a crucial role in various physiological processes and is significantly overexpressed in certain pathological conditions, particularly prostate cancer.

DUPA (N,N'-Carbonylbis[L-glutamic acid]) functions as a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA), which is synonymous with Glutamate Carboxypeptidase II (GCPII) nih.govmdpi.comtargetmol.com. PSMA is a transmembrane protein abundantly expressed on the surface of prostate cancer cells, with expression levels significantly higher in malignant cells compared to normal tissues, and increasing with cancer aggressiveness, recurrence, and metastasis nih.govthno.org. This overexpression makes PSMA an ideal target for selective drug delivery and imaging thno.orgpnas.orggoogle.comfishersci.caaacrjournals.org. DUPA belongs to a class of glutamate ureas, which are recognized for their inhibitory properties against GCPII google.comfishersci.ca. Its role as a targeting moiety enables the selective delivery of various agents, including radiolabels, cytotoxic agents, and antibody-drug conjugates, to PSMA-expressing cancer cells mdpi.comtargetmol.compnas.orggoogle.comfishersci.caaacrjournals.org.

DUPA inhibits the glutamate carboxypeptidase activity of PSMA. Quantitative analyses have provided insights into the potency of DUPA as an inhibitor. DUPA has been reported to exhibit an inhibitory constant (Ki) of 8 nM for PSMA nih.gov. Furthermore, an IC50 value of 47 nM has been determined for DUPA in inhibiting the glutamate carboxypeptidase activity of PSMA mdpi.com. This high affinity and inhibitory potency underscore DUPA's effectiveness in modulating PSMA function.

Table 1: Enzymatic Inhibition Kinetics of DUPA against PSMA/GCPII

| Parameter | Value | Target | Reference |

| Ki | 8 nM | PSMA | nih.gov |

| IC50 | 47 nM | PSMA/GCPII | mdpi.com |

Ligand-Receptor Binding Affinity and Specificity Studies (In vitro)

In vitro studies are crucial for characterizing the binding affinity and specificity of DUPA for its target, PSMA. These studies employ various quantitative and competitive assay methodologies to precisely measure the strength and selectivity of the interaction.

DUPA demonstrates high affinity and specificity for PSMA nih.gov. Quantitative analysis of its binding has been performed using DUPA conjugates. For instance, DUPA-FITC, a DUPA conjugate, has been shown to have an absolute binding affinity (KD) of 6 nM for PSMA on 22Rv1 cells, which are PSMA-positive aacrjournals.org. This low KD value signifies a strong and stable interaction between DUPA and PSMA. The IC50 and Ki values, as discussed in Section 3.1.2, further corroborate DUPA's potent inhibitory activity against PSMA.

Table 2: Ligand-Receptor Binding Affinity of DUPA and its Conjugates

| Compound | Parameter | Value | Target | Cell Line | Reference |

| DUPA | Ki | 8 nM | PSMA | N/A | nih.gov |

| DUPA | IC50 | 47 nM | PSMA/GCPII | N/A | mdpi.com |

| DUPA-FITC | KD | 6 nM | PSMA | 22Rv1 cells | aacrjournals.org |

Competitive binding assays are routinely employed to assess the specificity of DUPA's interaction with PSMA and to determine its binding affinity in the presence of other ligands. These assays typically involve PSMA-expressing cell lines, such as LNCaP cells, a human prostate cancer cell line known for its high PSMA expression google.comgoogle.com.

A common methodology involves incubating PSMA-expressing cells with increasing concentrations of a radiolabeled PSMA ligand (e.g., SK28-99mTc or 68Ga-PSMA-11) in the presence or absence of a known PSMA inhibitor, such as PMPA, or the unlabeled DUPA compound google.comgoogle.comacs.org. After incubation, cells are rinsed to remove unbound radioligand, lysed, and the cell-bound radioactivity is measured using a gamma counter. The resulting data, plotted as cell-bound radioactivity versus the concentration of the radiolabeled compound, are used to calculate KD values and confirm the binding specificity of the ligand to PSMA google.comgoogle.com. DUPA-FITC has also been successfully utilized as a competitor in such binding assays to screen the affinity of other PSMA-targeting agents aacrjournals.org.

Cellular Uptake and Internalization Pathways (In vitro/Cellular Models)

The ability of DUPA to facilitate cellular uptake and internalization is critical for its application in targeted drug delivery and imaging. Studies using various in vitro and cellular models have elucidated these pathways.

DUPA conjugates are effectively internalized by PSMA-expressing cells nih.govthno.orgpnas.org. This internalization is a PSMA-mediated process, highlighting the specificity of DUPA's interaction with its target nih.gov. For example, DUPA conjugated to the fluorescent dye DyLight 680 (DUPA-linker-DyLight 680) demonstrated selective binding and internalization into LNCaP and PC3-PSMA cells, both of which overexpress PSMA. Conversely, this conjugate did not enter MCF7 cells, which lack PSMA expression, thereby confirming its PSMA-selective uptake pnas.org.

The primary mechanism of uptake for DUPA conjugates is believed to be receptor-mediated endocytosis via PSMA nih.gov. Following binding to PSMA on the cell surface, the PSMA-ligand complex undergoes rapid internalization into the endosomal compartment thno.orgfishersci.ca. Further studies tracking the intracellular distribution of DUPA conjugates have shown their co-localization with lysosomal markers, such as LysoTracker, suggesting that these conjugates are sequestered into late endosomes or lysosomes after internalization nih.gov.

Moreover, the multivalent presentation of DUPA ligands on nanocarriers has been shown to influence cellular uptake and internalization. Dendrimers decorated with multiple DUPA groups (e.g., G1-(DUPA)4, G3-(DUPA)16, G5-(DUPA)64) exhibited PSMA-mediated cellular uptake and internalization in PSMA-positive PC3-PIP cells, but not in PSMA-negative PC3-FLU cells. The efficiency of internalization can vary depending on the valency and size of the DUPA-conjugated system semanticscholar.org.

Receptor-Mediated Endocytosis Mechanisms

The interaction between DUPA-based compounds and PSMA primarily leads to receptor-mediated endocytosis, a critical mechanism for the internalization of these compounds into target cells nih.govacs.org. Upon binding to DUPA-drug conjugates, PSMA undergoes internalization into clathrin-coated pits acs.orgmdpi.com. This process allows for the selective uptake of DUPA-conjugated agents by PSMA-expressing cells, such as LNCaP prostate cancer cells, while sparing PSMA-negative cells nih.govnih.gov.

Studies using DUPA conjugated with various payloads, such as paclitaxel (B517696) (DUPA-PTX) or fluorescence resonance energy transfer (FRET) probes (DUPA-FRET), have demonstrated enhanced transport capability and selectivity into tumor cells via PSMA-mediated endocytosis nih.govnih.gov. For instance, a DUPA-FRET conjugate was shown to undergo rapid and selective uptake by PSMA-positive LNCaP cells, but not by PSMA-negative PC-3 cells, confirming the PSMA-dependent nature of internalization nih.gov.

Table 1: Binding Affinity and Internalization of DUPA-Based Compounds

| Compound / Conjugate | Target | Binding Affinity (Ki or KD) | IC50 (for PSMA activity or cell killing) | Key Observation on Endocytosis | Source |

| DUPA | PSMA | Ki = 8 nM | 47 nM (glutamate carboxypeptidase activity) | Essential for DUPA-FRET uptake by PSMA-positive cells | acs.orgechemi.com |

| DUPA-PTX | PSMA | Not specified | Potent cytotoxicity (in PSMA-expressing cells) | Enhances transport and selectivity via PSMA-mediated endocytosis | nih.gov |

| DUPA-FRET | PSMA | Not specified | Not specified | Rapid and selective uptake by PSMA-positive cells | nih.gov |

| DUPA-TubH | PSMA | Not specified | 3 nM (LNCaP cells) | Demonstrates targeted killing of PSMA-positive LNCaP cells | urotoday.review |

| DUPA-Indenoisoquinoline | PSMA | Not specified | Low nanomolar (22RV1 cells) | PSMA internalizes, unloads conjugate, returns to surface | acs.org |

| DUPA-99mTc | PSMA | KD = 14 nM | Not specified | Localizes primarily to LNCaP cell tumor xenografts | urotoday.review |

Intracellular Trafficking of DUPA-Conjugates

Following receptor-mediated endocytosis, DUPA-conjugates are trafficked through various intracellular compartments nih.gov. The fate of the conjugate and its payload within the cell is crucial for its therapeutic or diagnostic efficacy. Research indicates that after binding and internalization, PSMA unloads the DUPA-conjugate into the cytoplasm and then returns to the cell membrane, allowing for continuous uptake acs.orgmdpi.com.

The intracellular environment, particularly the redox potential of endosomes, plays a significant role in the release of therapeutic payloads from DUPA-conjugates designed with cleavable linkers. For example, DUPA-conjugates often incorporate disulfide bonds that are susceptible to reduction within the intracellular environment, facilitating drug release nih.gov. Studies investigating the disulfide bond cleavage of a DUPA-FRET conjugate revealed that while the initial rate of cleavage was relatively rapid (t1/2 ~3 hours), the process plateaued after approximately 6 hours, with only about 50% of the conjugate being reduced even after 24 hours nih.gov. This suggests that not all PSMA-trafficking endosomes possess a uniformly reducing environment, or that a portion of the internalized conjugates may traffic through compartments lacking significant reducing capacity nih.gov.

For therapeutic applications, strategies have been developed to enhance intracellular release and efficacy. For instance, DUPA has been conjugated to tumor suppressive microRNAs (miRNAs), such as miR-34a (DUPA-miR-34a). To facilitate endosomal escape and improve efficacy, endosomal escape agents like nigericin (B1684572) have been incorporated into these complexes (DUPA-nigericin-miR-34a) chemnet.com.

Biochemical Pathways Influenced by DUPA-Target Interactions

The primary target of DUPA, PSMA, is a zinc metallopeptidase that hydrolyzes N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and L-glutamate mdpi.com. By binding to the active site of PSMA, DUPA acts as an inhibitor of this enzymatic activity acs.orgechemi.com. The interaction of DUPA-based compounds with PSMA influences several downstream biochemical pathways, particularly those related to cell proliferation and survival in cancer.

When DUPA is conjugated to cytotoxic agents, the specific targeting and subsequent internalization via PSMA lead to the localized delivery of the therapeutic payload, thereby influencing biochemical pathways critical for cancer cell viability. For example:

Cytotoxicity and Cell Proliferation Inhibition: DUPA-Paclitaxel (DUPA-PTX) conjugates exhibit potent cytotoxicity in PSMA-expressing cell lines and can induce a complete cessation of tumor growth in vivo nih.gov. Similarly, DUPA conjugated with an indenoisoquinoline topoisomerase I inhibitor showed low nanomolar IC50 values in prostate cancer cell cultures and halted tumor growth in treated mice acs.org. DUPA-TubH (a tubulysin (B8622420) B hydrazide conjugate) demonstrated the ability to kill PSMA-positive LNCaP cells with an IC50 of 3 nM and eliminated established tumor xenografts in mice urotoday.review. These effects are attributed to the targeted delivery of the cytotoxic agents, which then interfere with essential cellular processes like DNA replication, cell division, or microtubule dynamics.

Gene Expression Modulation: DUPA-conjugated miRNAs, such as DUPA-miR-34a, have been shown to specifically bind to and be taken up by PSMA-expressing cells, leading to the downregulation of miR-34a target genes chemnet.com. The incorporation of endosomal escape agents further enhances the biological activity, with DUPA-nigericin-miR-34a decreasing cell proliferation in vitro and delaying tumor growth in vivo chemnet.com. This indicates that DUPA-based compounds can influence gene expression pathways involved in tumor suppression and growth.

The ability of DUPA to selectively deliver diverse therapeutic agents highlights its role in modulating various biochemical pathways within cancer cells, ultimately leading to anti-tumor effects by concentrating the active drug at the disease site.

Preclinical Investigational Applications and Research Tool Development

Design and Application of Targeted Molecular Probes

DUPA's high affinity for PSMA makes it an ideal targeting moiety for the development of various molecular probes. These probes are engineered to selectively bind to PSMA-expressing cells, enabling precise visualization and investigation of disease states in preclinical models.

Radioligand Development for Preclinical Imaging Modalities (e.g., PET, SPECT)

DUPA-based compounds are extensively utilized in the development of radioligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. These modalities are crucial for non-invasive in vivo detection and characterization of PSMA-positive tissues, predominantly prostate cancer. DUPA serves as the targeting component, directing radionuclides to the desired biological targets.

Various radionuclides have been successfully conjugated with DUPA to create effective imaging agents. For instance, DUPA conjugates with Copper-64 (Cu), Indium-111 (In), Gallium-68 (Ga), and Lutetium-177 (Lu) have been developed and evaluated for prostate cancer imaging citeab.comuni.lusimsonpharma.comfishersci.ca. A notable example is the bivalent radioligand [DUPA-6-Ahx-(Cu-NODAGA)-5-Ava-BBN(7-14)NH2], which targets both PSMA and Gastrin-Releasing Peptide Receptors (GRPr), offering a comprehensive approach to prostate cancer imaging simsonpharma.com. The clinical relevance of DUPA-based radioligands is underscored by the progression of compounds like Lu-PSMA-617, a Lutetium-177-labeled DUPA derivative, into clinical trials for metastatic castration-resistant prostate cancer (mCRPC).

Table 1: Representative DUPA-Based Radioligands and Their Preclinical Applications

| Radioligand | Radionuclide | Target(s) | Application | Binding Affinity (K) | Reference |

| [DUPA-6-Ahx-(NODAGA)-5-Ava-BBN(7-14)NH2] | Cu | PSMA, GRPr | Bivalent prostate cancer imaging | High affinity | simsonpharma.com |

| PSMA-617 (DUPA-based) | Lu | PSMA | Metastatic CRPC therapy (clinical trials) | Not specified | |

| picaga-DUPA | Sc | PSMA | PET imaging, room temperature chelation | 1.6 nM | |

| [DUPA-6-Ahx-([In]In-DO3A)-8-Aoc-BBN ANT] | In | GRPR, PSMA | Bispecific heterodimer for SPECT imaging | Very high selectivity | uni.lu |

| [Ga]Ga-DOTA-PSMA(Inhibitor)-Lys3-Bombesin] | Ga | PSMA, GRPR | Clinically evaluated heterodimer for PET | Not specified | uni.lu |

Fluorescent Probe Design for In Vitro and Ex Vivo Research

Beyond radioligands, DUPA is also a key component in the design of fluorescent probes for in vitro and ex vivo research. These probes enable real-time visualization and high-resolution imaging, which is particularly valuable for applications such as fluorescence-guided surgery. DUPA's ability to selectively bind to PSMA-expressing cells allows for the targeted delivery of various fluorophores.

DUPA has been successfully conjugated with near-infrared (NIR) fluorescent dyes, including Dylight680, AlexaFluor 647, and IRDye800CW. These DUPA-NIR probes demonstrate low nanomolar binding affinities to cultured cancer cells. In preclinical studies, intravenous injection of DUPA-NIR tracers in metastatic mouse models facilitated the selective targeting and visualization of PSMA-positive tumors, enabling their complete resection with minimal damage to surrounding healthy tissues. DUPA-FITC has also been reported as a fluorescent probe. The use of fluorescent probes in vitro and ex vivo aids in precisely defining tumor margins, thereby improving surgical outcomes.

Table 2: DUPA-Based Fluorescent Probes and Their Binding Affinities

| Fluorescent Probe | Fluorophore | Target | Binding Affinity (K) | Reference |

| DUPA-Dylight680 | Dylight680 | PSMA | 33 nM | |

| DUPA-AlexaFluor 647 | AlexaFluor 647 | PSMA | 4.5 nM | |

| DUPA-IRDye800CW | IRDye800CW | PSMA | 12 nM | |

| DUPA-FITC | FITC | PSMA | Not specified |

Bifunctional Probe Architectures for Correlative Research Applications

Bifunctional probe architectures leverage DUPA's targeting capabilities to integrate multiple imaging modalities or functionalities into a single agent, facilitating correlative research. These probes are designed to provide complementary information, such as both anatomical and molecular data, from the same biological system.

DUPA has been incorporated into bivalent targeting vectors, exemplified by [DUPA-6-Ahx-(Cu-NODAGA)-5-Ava-BBN(7-14)NH2], which targets both PSMA and GRPr simsonpharma.com. This dual-targeting strategy allows for the simultaneous imaging of two distinct biomarkers, potentially enhancing diagnostic accuracy and providing a more comprehensive understanding of tumor heterogeneity. Another example is picaga-DUPA, a proof-of-concept bifunctional conjugate designed for Sc PET imaging, which also targets PSMA.

The development of multimodal PSMA-targeting agents enables a seamless transition from pre-operative diagnostic imaging to intra-operative guidance. For instance, a single agent combining a radionuclide and a fluorescent dye can be used for pre-operative PET/CT or SPECT/CT imaging to localize tumor tissue, followed by intra-operative localization using a handheld gamma probe and real-time visualization with a fluorescent signal. Furthermore, DUPA-targeted peptide constructs have been conjugated to functionalized amino-PEG quantum dots, leading to the creation of nanoprobes for high-resolution in vivo imaging. These sophisticated probe architectures highlight DUPA's versatility in advancing correlative research by providing multi-dimensional insights into disease biology.

Utility of DUPA-Based Compounds in Elucidating Biological Processes

DUPA-based compounds are invaluable tools for investigating the intricate biological roles and regulatory mechanisms of PSMA/GCPII, as well as for studying the fundamental process of ligand-induced receptor internalization.

Investigation of PSMA/GCPII Biological Roles and Regulation

DUPA's high affinity (K = 8 nM) for PSMA/GCPII makes it an essential tool for studying this enzyme. PSMA is a Type II transmembrane glycoprotein (B1211001) that is significantly overexpressed in prostate cancer cells, including metastatic lesions, and in the neovasculature of various solid tumors citeab.comsimsonpharma.com. Its expression levels can be up to 1000-fold higher in malignant tissues compared to normal tissues such as the kidney, small intestine, and brain citeab.comfishersci.ca.

While PSMA's precise biological function in prostate cancer remains under investigation, it is speculated to be involved in alternative folate transport mechanisms, act as a receptor for an unknown endogenous ligand, or serve as a source of glutamate (B1630785). Beyond cancer, GCPII exhibits crucial physiological roles. In the jejunum, it functions as a folate hydrolase, cleaving polyglutamylated folates from dietary sources into monoglutamylated forms, which are then absorbed by intestinal cells simsonpharma.com. In the central nervous system, GCPII acts as a neuromodulator by hydrolyzing N-acetylaspartylglutamate (NAAG), a neuropeptide, thereby deactivating it simsonpharma.com.

The regulation of PSMA/GCPII expression is complex. Its expression in prostate cancer is negatively regulated by androgens and positively influenced by factors such as Ca ions citeab.com. The level of PSMA expression has also been observed to correlate with the progression of prostate cancer fishersci.ca. DUPA-based compounds, by selectively interacting with PSMA, enable researchers to probe these biological roles and regulatory pathways, offering insights into disease pathogenesis and potential therapeutic targets.

Mechanistic Studies of Ligand-Induced Receptor Internalization

PSMA is a known internalizing cell surface receptor, a characteristic that is critically exploited in targeted drug delivery and imaging fishersci.ca. DUPA-based compounds have been instrumental in elucidating the mechanisms of this ligand-induced receptor internalization.

Upon binding to a specific ligand, such as a DUPA-drug conjugate, PSMA undergoes internalization, leading to the uptake of the bound conjugate into the cell. Following internalization, the receptor-ligand complex can dissociate, allowing the receptor to return to the cell surface for further rounds of internalization, while the ligand is released intracellularly. Studies have shown that ligand-bound PSMA internalizes at a rate up to threefold higher compared to its basal internalization level fishersci.ca. This process typically occurs via clathrin-coated pits, a common pathway for receptor-mediated endocytosis.

Research findings indicate that the multivalency of DUPA ligands can significantly influence internalization rates. For example, in studies with PSMA-targeted dendrimers, multivalent DUPA ligands on the dendrimer surface led to rapid internalization. Specifically, a generation 3 dendrimer with 16 DUPA ligands (G3-(DUPA)16) demonstrated an internalization of 84% within 60 minutes, whereas a generation 1 dendrimer with 4 DUPA ligands (G1-(DUPA)4) showed 49% internalization. These mechanistic studies are crucial for optimizing the design of DUPA-based therapeutics and diagnostics, ensuring efficient cellular uptake and targeted delivery.

Development of Targeted Research Agents

DUPA's ability to selectively bind and facilitate the internalization of conjugated molecules into PSMA-expressing cells has positioned it as a valuable component in the development of targeted research agents. This targeting capability is being explored in various preclinical applications aimed at understanding cellular processes and developing novel research tools.

Small Molecule-Drug Conjugates (SMDCs) for Intracellular Delivery Studies

DUPA has been extensively utilized as a targeting ligand in the design of Small Molecule-Drug Conjugates (SMDCs) for investigating intracellular delivery mechanisms. SMDCs, conceptually similar to antibody-drug conjugates (ADCs) but with a small molecule as the targeting ligand, offer advantages such as a non-immunogenic nature, more manageable synthesis, and lower molecular weights, potentially leading to better tumor penetration in solid tumors researchgate.netresearchgate.net.

In SMDCs, DUPA is conjugated to a research payload, often a fluorescent molecule or a cytotoxic agent used in research, via a linker. This linker can be designed to facilitate the release of the payload upon internalization into the target cell, often triggered by the intracellular environment or specific enzymes acs.org. The high affinity of DUPA for PSMA (with reported Ki values as low as 8 nM) ensures efficient binding to PSMA-expressing cells, and the subsequent internalization allows for the study of intracellular trafficking and payload release acs.orgnih.gov.

Research has demonstrated the effectiveness of DUPA-based SMDCs in selectively delivering payloads to PSMA-positive cells in vitro and in vivo. For instance, a DUPA-indenoisoquinoline conjugate, where an indenoisoquinoline topoisomerase I inhibitor was linked to DUPA via a peptide linker, showed low nanomolar IC50 values in PSMA-expressing cell cultures, indicating potent activity acs.org. Studies using fluorescently labeled DUPA conjugates, such as DUPA-FITC and DUPA-rhodamine B, have allowed researchers to visualize the internalization and intracellular localization of these conjugates within PSMA-positive cells, demonstrating their trafficking to intracellular endosomes acs.org.

Another example includes a DUPA-doxorubicin SMDC, which maintained the high affinity of the DUPA targeting molecule for PSMA and exhibited selective effectiveness against PSMA-positive cells nih.gov. The internalization of this SMDC was shown to be mediated by clathrin-mediated endocytosis of the PSMA-SMDC complex nih.gov.

These studies highlight the utility of DUPA-based SMDCs as tools to investigate receptor-mediated internalization, intracellular drug release mechanisms, and the selective delivery of various molecules into PSMA-expressing cells for research purposes.

Application in Investigating Protease-Mediated Cargo Release

DUPA-conjugated systems are valuable tools for investigating protease-mediated cargo release within the intracellular environment. The design of SMDCs and other targeted conjugates often incorporates linkers that are cleavable by specific enzymes, including proteases, which are often overexpressed in target cells or specific cellular compartments researchgate.net.

Upon internalization of a DUPA-conjugate into a PSMA-expressing cell, the conjugate is exposed to the intracellular environment, which contains various proteases. By designing the linker between DUPA and the research cargo to be a substrate for a particular protease, researchers can study the role of that protease in cleaving the linker and releasing the cargo. This allows for the investigation of protease activity within living cells and the mechanisms of cargo liberation from targeted delivery systems researchgate.net.

Research has shown that peptide linkers used in DUPA-drug conjugates can be cleaved intracellularly to liberate the drug cargo acs.org. This enzymatic cleavage is a key mechanism for ensuring that the payload is released in the vicinity of the target, maximizing its intended effect in research studies. The use of DUPA-based conjugates with varied protease-sensitive linkers allows for detailed investigations into the kinetics and specificity of protease activity in different cellular compartments of PSMA-expressing cells.

Compound Information

| Compound Name | PubChem CID |

| 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) | 95974 |

| Doxorubicin | 31704 |

| Indenoisoquinoline | 440413 |

2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid, commonly known as DUPA, is a chemical compound that has become a focal point in preclinical research due to its high binding affinity for Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane protein significantly overexpressed on the surface of various cancer cells, particularly prostate cancer cells, while its expression is limited in most normal tissues acs.orgmedchemexpress.com. This differential expression profile makes PSMA an attractive target for the selective delivery of research agents to cancerous cells, minimizing potential off-target effects on healthy cells acs.orgmedchemexpress.com. DUPA, classified as a glutamate urea (B33335), functions effectively as a targeting ligand in various conjugate systems designed for research purposes medchemexpress.com.

A key characteristic that enhances DUPA's utility in targeted research is PSMA's rapid internalization mechanism. PSMA undergoes endocytosis through clathrin-coated pits, facilitating the uptake of bound molecules into the cell google.com. When a DUPA-conjugated research agent binds to PSMA, it is internalized, allowing the attached payload to enter the intracellular environment acs.org. Following internalization, the conjugate can either be recycled back to the cell surface or directed towards lysosomes google.com.

Development of Targeted Research Agents

DUPA's capacity for selective binding and facilitating the internalization of conjugated molecules into PSMA-expressing cells has established it as a valuable component in the development of targeted research agents. This targeting ability is being investigated in various preclinical applications aimed at elucidating cellular processes and creating innovative research tools.

Small Molecule-Drug Conjugates (SMDCs) for Intracellular Delivery Studies

DUPA has been extensively employed as a targeting ligand in the design of Small Molecule-Drug Conjugates (SMDCs) for investigating intracellular delivery mechanisms. SMDCs share a similar concept with antibody-drug conjugates (ADCs) but utilize a small molecule as the targeting component. They offer potential advantages such as being non-immunogenic, having simpler synthesis procedures, and possessing lower molecular weights, which may contribute to better penetration in solid tumors researchgate.netresearchgate.net.

In SMDCs, DUPA is chemically linked to a research payload, which could be a fluorescent marker for imaging or a cytotoxic agent used in research studies, via a linker. The design of this linker is crucial as it can be engineered to release the payload upon entering the target cell, often triggered by the intracellular environment or specific enzymatic activity acs.org. DUPA's high affinity for PSMA (with reported Ki values as low as 8 nM) ensures efficient binding to PSMA-expressing cells, and the subsequent internalization enables researchers to study intracellular trafficking and payload release dynamics acs.orgnih.gov.

Research has demonstrated the effectiveness of DUPA-based SMDCs in selectively delivering payloads to PSMA-positive cells in both in vitro and in vivo research models. For example, a conjugate comprising DUPA linked to an indenoisoquinoline topoisomerase I inhibitor via a peptide linker exhibited potent activity with low nanomolar IC50 values in PSMA-expressing cell cultures acs.org. Studies using fluorescently labeled DUPA conjugates, such as DUPA-FITC and DUPA-rhodamine B, have allowed for the visualization of the internalization process and the intracellular localization of these conjugates within PSMA-positive cells, showing their accumulation in intracellular endosomes acs.org.

Another study involving a DUPA-doxorubicin SMDC showed that it retained the high affinity of the DUPA targeting molecule for PSMA and demonstrated selective effectiveness against PSMA-positive cells nih.gov. The internalization of this specific SMDC was found to be mediated by clathrin-mediated endocytosis of the PSMA-SMDC complex nih.gov.

These investigations underscore the value of DUPA-based SMDCs as tools for exploring receptor-mediated internalization, understanding intracellular drug release mechanisms, and achieving the selective delivery of various molecules into PSMA-expressing cells for diverse research applications.

Application in Investigating Protease-Mediated Cargo Release

DUPA-conjugated systems serve as valuable tools for investigating protease-mediated cargo release within the intracellular environment. The design of SMDCs and other targeted conjugates often includes linkers that are susceptible to cleavage by specific enzymes, such as proteases, which are frequently overexpressed in target cells or localized to particular cellular compartments researchgate.net.

Following the internalization of a DUPA-conjugate into a PSMA-expressing cell, the conjugate encounters the intracellular environment containing various proteases. By designing the linker connecting DUPA and the research cargo to be a substrate for a specific protease, researchers can investigate the role of that particular protease in cleaving the linker and releasing the cargo. This approach facilitates the study of protease activity within living cells and the mechanisms by which cargo is liberated from targeted delivery systems researchgate.net.

Research has indicated that peptide linkers used in DUPA-drug conjugates can undergo intracellular cleavage to release the conjugated drug cargo acs.org. This enzymatic cleavage is a crucial mechanism that ensures the payload is released in close proximity to its intracellular target, thereby maximizing its intended effect in research studies. The use of DUPA-based conjugates featuring different protease-sensitive linkers allows for detailed investigations into the kinetics and substrate specificity of protease activity in various cellular compartments of PSMA-expressing cells.

Structure Activity Relationships Sar and Computational Studies of Dupa Based Scaffolds

Comprehensive Structure-Activity Relationship (SAR) Analysis of the DUPA Core and its Derivatives

The foundation of DUPA's inhibitory activity lies in its core structure, which mimics the natural substrate of GCPII. A comprehensive analysis of the SAR of the DUPA core reveals several key features essential for potent biological activity. The urea (B33335) moiety plays a critical role in coordinating with the zinc atoms within the active site of the enzyme. researchgate.net Modifications to this central urea group generally lead to a significant decrease in inhibitory potency, highlighting its importance in the binding interaction.

Furthermore, the two glutamic acid-like arms of the DUPA molecule are crucial for recognition and binding to the S1 and S1' pockets of the GCPII active site. The stereochemistry of these dicarboxypropyl and pentanedioic acid moieties is paramount; the (S,S) configuration is consistently found to be the most active. Alterations to the length or composition of these side chains can dramatically impact binding affinity, underscoring the precise structural requirements for optimal interaction with the target enzyme.

| Modification to DUPA Core | Impact on Activity | Reference |

| Replacement of Urea Moiety | Significant decrease in potency | researchgate.net |

| Alteration of Glutamate (B1630785) Arms | Reduced binding affinity | |

| Change in Stereochemistry | Loss of inhibitory activity |

Impact of Linker Length and Composition on Molecular Interactions and Cellular Activities

Studies have shown that varying the length of the linker can influence the binding affinity of the DUPA moiety for its target. embopress.orgnih.gov An optimal linker length is required to position the DUPA core effectively within the binding pocket while allowing the attached payload to exert its function without steric hindrance. nih.gov For instance, both short and long ethylene (B1197577) glycol linkers have been explored to determine the ideal chain length for accessing the deep binding pocket of PSMA. nih.gov

The composition of the linker also plays a crucial role. Flexible linkers, such as those composed of glycine (B1666218) and serine repeats (e.g., (Gly-Gly-Gly-Gly-Ser)n), can provide the necessary conformational freedom for the conjugate to adopt an optimal binding pose. nih.gov In contrast, more rigid linkers may be employed to maintain a specific distance and orientation between the targeting moiety and the effector domain. nih.gov The choice between a cleavable and a non-cleavable linker is also a critical design consideration, as it dictates the mechanism of drug release within the target cell. nih.govresearchgate.net

Systematic Investigation of Peripheral Moiety Contributions to Targeting Efficacy and Specificity

A systematic investigation into the contributions of these peripheral moieties has revealed that their size, charge, and lipophilicity can all affect the targeting capabilities of the DUPA conjugate. For example, the addition of bulky hydrophobic moieties may lead to non-specific binding and reduced bioavailability. Conversely, the incorporation of hydrophilic groups can improve solubility and pharmacokinetic profiles. The choice of the peripheral moiety must be carefully considered to ensure that it does not compromise the binding affinity of the DUPA core while effectively carrying out its intended function.

Homologous and Analogous Compound Synthesis and Evaluation

To further explore the SAR of DUPA-based scaffolds, researchers have synthesized and evaluated a variety of homologous and analogous compounds. nih.gov This involves systematically modifying the DUPA structure to probe the importance of different functional groups and structural features.

Homologous series have been created by incrementally changing the length of the alkane chains in the glutamate-like arms. The evaluation of these series has provided valuable data on the optimal chain length for binding to GCPII. Similarly, the synthesis of analogs, where key functional groups are replaced with isosteres, has helped to elucidate the electronic and steric requirements for potent inhibition. For instance, replacing the urea group with a thiourea (B124793) or guanidinium (B1211019) group has been explored to understand the role of the hydrogen bonding interactions in the active site.

In Silico Computational Modeling and Molecular Dynamics Simulations

Ligand-Protein Docking Simulations for Binding Site Prediction

Ligand-protein docking simulations are widely used to predict the binding mode of DUPA derivatives within the active site of GCPII. nih.govnih.govresearchgate.netmdpi.comyoutube.com These simulations utilize scoring functions to evaluate the energetic favorability of different binding poses, allowing researchers to identify the most likely orientation of the inhibitor. Docking studies have been instrumental in rationalizing the observed SAR data and in guiding the design of new, more potent inhibitors. By visualizing the predicted binding modes, chemists can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Conformational Analysis and Stability Predictions

Conformational analysis is crucial for understanding the three-dimensional structure of DUPA-based scaffolds and how it relates to their biological activity. nih.govorganicchemistrytutor.comlibretexts.orgnobelprize.orgyoutube.com These molecules can exist in multiple conformations, and identifying the low-energy, biologically active conformation is a key objective. Techniques such as molecular mechanics and quantum mechanics calculations are used to explore the conformational landscape and predict the relative stabilities of different conformers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important computational tool in the rational design of novel DUPA-based inhibitors of Prostate-Specific Membrane Antigen (PSMA), also known as Glutamate Carboxypeptidase II (GCPII). By establishing a mathematical correlation between the structural features of a series of compounds and their biological activities, QSAR provides deep mechanistic insights into the ligand-receptor interactions that govern inhibitory potency. These models are instrumental in predicting the activity of new derivatives before their synthesis, thereby optimizing lead compounds and accelerating the drug discovery process.

In the context of DUPA-based scaffolds, 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. These approaches analyze the steric and electrostatic fields of aligned molecules to delineate the structural attributes that are either favorable or detrimental to their binding affinity with the PSMA active site.

A notable 3D-QSAR study was conducted on a series of 58 urea-based GCPII inhibitors to elucidate the key structural requirements for enhanced inhibitory activity. researchgate.net This analysis led to the development of robust and predictive CoMFA and CoMSIA models, offering a quantitative understanding of the structure-activity relationship.

The CoMFA model, which considers steric and electrostatic fields, demonstrated excellent statistical significance. The predictive capability of the model was rigorously validated, confirming its utility in guiding the design of new, more potent inhibitors. researchgate.net The statistical parameters for the optimal CoMFA model are summarized in the table below.

| Parameter | Value |

|---|---|

| q² (Cross-validated correlation coefficient) | 0.592 |

| r² (Non-cross-validated correlation coefficient) | 0.995 |

| Predictive r² | 0.842 |

Further analysis using the CoMSIA model, which extends the investigation to include hydrophobic and hydrogen bond donor/acceptor fields, also yielded a statistically significant model. This multi-faceted analysis provided a more comprehensive understanding of the various interactions at play. researchgate.net

| Parameter | Value |

|---|---|

| q² (Cross-validated correlation coefficient) | 0.527 |

| r² (Non-cross-validated correlation coefficient) | 0.981 |

| Predictive r² | 0.713 |

The contour maps generated from these models revealed that the electrostatic field contribution is a major determinant for achieving higher binding affinity. researchgate.net This suggests that modifications to the electrostatic properties of the DUPA scaffold are crucial for designing more effective inhibitors. By combining the insights from CoMFA and CoMSIA with molecular docking studies, a conclusive Structure-Activity Relationship (SAR) for these urea-based derivatives was established. This comprehensive in silico approach has been successfully validated through the design, synthesis, and biological evaluation of novel GCPII inhibitors, demonstrating the power of QSAR in modern drug discovery. researchgate.net

Advanced Research Techniques and Methodologies Employed in Dupa Studies

Analytical Techniques for DUPA and its Conjugates in Research Settings

Analytical techniques are fundamental for characterizing DUPA and its conjugates, ensuring their purity, confirming their chemical identity, and elucidating their molecular structures. These techniques are critical at various stages of research and development, from synthesis to biological evaluation.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of drug compounds and their conjugates, including nucleoside analogs and related structures. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. By coupling HPLC with detectors like diode array detectors (DAD), researchers can assess the purity of a synthesized compound by analyzing the peaks in the chromatogram and their relative areas. For instance, HPLC-DAD analysis has been employed to assess the purity of novel prodrugs, demonstrating purity levels exceeding 98% in some cases. This technique is also valuable for confirming the identity of a compound by comparing its retention time and spectral characteristics to those of a known standard. Furthermore, chiral HPLC can be used to determine the enantiomeric purity of compounds with chiral centers, which is crucial for drug candidates synthesized as single enantiomers.

Mass Spectrometry for Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the chemical structure of compounds like DUPA and its conjugates. MS measures the mass-to-charge ratio of ions derived from the molecule, providing a unique spectral fingerprint. High-resolution MS can accurately measure the molecular weight of intact molecular ions, allowing for the assignment of a molecular formula. Tandem MS (MS/MS) techniques, such as collision-induced dissociation (CID), are used to fragment ions and analyze the resulting product ions. The fragmentation patterns provide detailed structural information, helping to confirm the arrangement of atoms within the molecule and identify specific functional groups or substructures. LC-MS, which couples liquid chromatography with mass spectrometry, is particularly powerful for analyzing complex mixtures and identifying metabolites or degradation products of drug compounds. This combination allows for the separation of different components before their analysis by MS, enhancing the clarity and specificity of structural elucidation.

In Vitro Experimental Models

In vitro models, primarily utilizing mammalian cell culture systems and enzymatic assays, are crucial for investigating the biological activity of DUPA and its conjugates at the cellular and molecular levels. These models provide controlled environments to study specific interactions and processes.

Mammalian Cell Culture Systems for Binding and Uptake Studies

Mammalian cell culture systems are widely used to study the interactions of drug candidates and conjugates with living cells, including binding to target receptors and cellular uptake. bio-fount.com For compounds like DUPA, which is used as a targeting moiety for PSMA-expressing cancer cells, cell culture models are essential for evaluating the selectivity and efficiency of the conjugate's binding to target cells. bidepharm.comnih.gov Studies using cell lines can provide information on receptor interaction, drug uptake and efflux, and intracellular metabolism. For example, cell culture studies have demonstrated that DUPA conjugates can exhibit low nanomolar IC50 values in PSMA-expressing cell lines, indicating potent cellular activity. bidepharm.comnih.gov Cell culture models also allow researchers to investigate the mechanisms of cellular entry and accumulation of the compound or its conjugate. Different cell lines, including cancer cell lines and models mimicking physiological barriers like the intestinal epithelium, are employed to assess various aspects of cellular interaction and permeability.

Enzymatic Assays for Target Activity Measurement

Enzymatic assays are fundamental tools in drug discovery and research to measure the activity of specific enzymes and assess how compounds like DUPA or its conjugated payload affect this activity. If the therapeutic agent conjugated to DUPA targets a specific enzyme involved in a disease pathway, enzymatic assays are used to determine the compound's potency as an inhibitor or activator. These assays can provide quantitative data, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which indicate the concentration of the compound required to modulate enzyme activity by 50%. Enzymatic assays are also used to study the kinetics of enzyme-substrate interactions and to determine the mechanism of action of enzyme modulators. For compounds that undergo enzymatic metabolism, such as fluoropyrimidines which are metabolized by enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD), dihydropyrimidinase (DHP), and β-ureidopropionase (β-UP), enzymatic assays can be used to study the activity of these metabolic enzymes and how they process the compound. This is important for understanding the compound's biotransformation and potential drug interactions.

Preclinical Animal Models for Biodistribution and Target Engagement Studies (Non-Human)

Preclinical animal models are vital for evaluating the behavior of DUPA conjugates in a complex biological system before potential human studies. These non-human models provide insights into how the compound is distributed within the body and whether it effectively reaches and interacts with its intended target. bidepharm.com

Animal models, frequently rodents like mice and rats, are used to conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies. Biodistribution studies in animals involve administering the compound or conjugate and then measuring its concentration in various tissues and organs over time. This helps determine where the compound accumulates and how it is cleared from the body. For targeted conjugates utilizing DUPA, these studies are crucial for assessing whether the conjugate preferentially accumulates in target tissues (e.g., PSMA-expressing tumors) compared to non-target tissues. bidepharm.com Imaging techniques, such as PET imaging with radiolabeled conjugates, can be employed in animal models to visualize and quantify the in vivo distribution of the compound in real-time.

Target engagement studies in preclinical models aim to confirm that the compound interacts with its molecular target within the living organism. Techniques like CETSA (Cellular Thermal Shift Assay) can be applied to tissues from treated animals to directly measure the binding of the compound to its target protein. This provides direct evidence that the drug candidate is engaging its intended target in vivo. While animal models offer valuable insights into biodistribution and target engagement, it is recognized that there can be species differences in drug behavior and target expression, necessitating careful interpretation and consideration of translatability to humans.

Xenograft Models for Investigating Tumor-Targeting Specificity

Xenograft models, typically involving immunocompromised mice bearing human tumor implants, are crucial for evaluating the in vivo tumor-targeting specificity of DUPA conjugates. These models allow researchers to assess the selective accumulation of DUPA-linked agents in PSMA-positive tumors compared to PSMA-negative tumors and normal tissues.

Studies have demonstrated the high site-specific uptake of DUPA-conjugated agents in PSMA-positive PC-3 PIP tumor xenografts in mice. For example, research using 86Y-labeled compound 6, a DUPA conjugate, showed rapid accumulation within PSMA+ PC-3 PIP tumors, with uptake values reaching 26.6 ± 1.9 %ID/g at 1 hour post-injection and peaking at 32.2 ± 8.0 %ID/g at 5 hours post-injection. Tumor uptake remained high for up to 24 hours. In contrast, low uptake was observed in PSMA-negative PC-3 flu tumors and most normal organs.

The specificity of DUPA-mediated targeting in xenograft models has been further confirmed by administering excess free PSMA inhibitor, which blocks the uptake of the DUPA conjugate in PSMA-positive tumors. Studies using different DUPA-conjugated molecules, including radiolabeled variants (e.g., 99mTc, 68Ga, 166Lu, 64Cu), have consistently shown preferential accumulation in PSMA-positive xenografts while showing minimal uptake in PSMA-negative tumors like KB and A549 xenografts.

The size and structure of DUPA conjugates can influence their tumor targeting. For instance, studies with 64Cu-labeled triazine dendrimers decorated with varying numbers of DUPA ligands (G1-(DUPA)4, G3-(DUPA)16, and G5-(DUPA)64) in SCID mice bearing PC3-PIP (PSMA-positive) and PC3-FLU (PSMA-negative) xenografts revealed that the smallest dendrimer, G1-(DUPA)4, exhibited the highest PC3-PIP to PC3-FLU uptake ratio, indicating superior PSMA-mediated specific uptake. Larger dendrimers showed increased non-specific uptake, suggesting that while multivalency can increase binding affinity, the enhanced permeability and retention (EPR) effect can become a dominant factor for larger molecules, potentially reducing targeting specificity in certain tumor types.

Table 1: Representative Tumor Uptake Data in PSMA-Positive Xenografts

| Compound | Tumor Model (PSMA Status) | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |

| 86Y-6 | PC-3 PIP (Positive) | 1 h | 26.6 ± 1.9 | |

| 86Y-6 | PC-3 PIP (Positive) | 5 h | 32.2 ± 8.0 | |

| 86Y-6 | PC-3 PIP (Positive) | 24 h | 15.79 ± 6.44 | |

| G1-(DUPA)4 (64Cu-labeled) | PC3-PIP (Positive) | 1 h | 0.66 ± 0.15 | |

| G1-(DUPA)4 (64Cu-labeled) | PC3-PIP (Positive) | 4 h | 1.01 ± 0.31 | |

| G1-(DUPA)4 (64Cu-labeled) | PC3-PIP (Positive) | 24 h | 0.69 ± 0.33 |

Note: %ID/g represents the percentage of injected dose per gram of tissue.

Organ-Specific Uptake and Retention Studies

Detailed studies on the organ-specific uptake and retention of DUPA conjugates are essential for understanding their biodistribution, potential off-target accumulation, and clearance kinetics. These studies are often conducted in conjunction with xenograft models using radiolabeled DUPA conjugates and techniques like PET or SPECT imaging, followed by ex vivo organ biodistribution analysis.

Research has shown that while DUPA conjugates demonstrate high uptake in PSMA-positive tumors, significant accumulation can also occur in normal organs that express PSMA, such as the kidneys, salivary glands, and to a lesser extent, the small intestine.

In studies with 86Y-labeled compound 6, high uptake was observed in the kidneys, with a significant portion clearing relatively quickly. Milder, but still notable, uptake and retention were observed in the liver and salivary glands. Biodistribution studies with 64Cu-labeled DUPA dendrimers also showed varying uptake levels in different organs depending on the dendrimer size, with larger dendrimers exhibiting longer retention in the blood.

The clearance kinetics of DUPA conjugates can vary between organs. For instance, in baboons, 86Y-6 showed a two-phase clearance in all organs, with the kidneys exhibiting the highest initial uptake followed by both rapid and slow clearance phases.

Understanding the organ-specific uptake and retention profiles is critical for evaluating the potential toxicity to normal tissues and for designing DUPA-based radiopharmaceuticals for diagnostic imaging or targeted radionuclide therapy.

Table 2: Representative Organ Uptake Data of a DUPA Conjugate (86Y-6) in Mice

| Organ | 1 h (%ID/g) | 5 h (%ID/g) | 24 h (%ID/g) | Reference |

| Blood | 4.35 ± 1.21 | 0.24 ± 0.05 | 0.07 ± 0.01 | |

| Kidneys | 65.4 ± 13.3 | 33.1 ± 11.2 | 16.4 ± 4.9 | |

| Liver | 1.64 ± 0.35 | 0.35 ± 0.06 | 0.14 ± 0.03 | |

| Salivary Glands | 4.55 ± 1.05 | 1.67 ± 0.36 | 0.80 ± 0.19 | |

| Spleen | 0.93 ± 0.25 | 0.22 ± 0.04 | 0.10 ± 0.02 | |

| Stomach | 0.35 ± 0.06 | 0.12 ± 0.02 | 0.04 ± 0.01 | |

| Pancreas | 0.33 ± 0.08 | 0.13 ± 0.02 | 0.05 ± 0.01 |

Note: %ID/g represents the percentage of injected dose per gram of tissue.

Microscopic and Spectroscopic Imaging Techniques for Cellular Research

Microscopic and spectroscopic imaging techniques are invaluable for investigating the interactions of DUPA conjugates with cells at a higher resolution, providing insights into cellular uptake, internalization, and intracellular localization.

Fluorescence microscopy is a commonly employed technique. By conjugating DUPA to fluorescent probes, researchers can visualize the binding and internalization of DUPA conjugates in PSMA-positive cells. Studies using DUPA linked to fluorescent dyes (e.g., Alexa-488, Cyanine 5) have demonstrated efficient labeling and uptake in PSMA-positive cell lines like LNCaP, which could be inhibited by excess free PSMA ligand, confirming the PSMA-mediated nature of the uptake. Confocal fluorescence microscopy allows for detailed visualization of the intracellular distribution of DUPA conjugates, showing localization within the cell.

Spectroscopic imaging techniques, such as transient absorption (TA) microscopy and photoacoustic (PA) tomography, offer additional capabilities for studying DUPA conjugates. TA microscopy provides high sensitivity and sub-micrometer resolution, enabling the study of nanoparticle properties at a single-cell level and revealing insights into the cellular targeting process. PA tomography can validate the specific targeting of DUPA conjugates to PSMA-positive tumors in vivo. These techniques can help differentiate between active targeting mediated by PSMA binding and passive accumulation due to effects like EPR.

These imaging modalities provide complementary information to bulk measurements from biodistribution studies, allowing for a more comprehensive understanding of the cellular and tissue-level behavior of DUPA-based targeted agents.

Table 3: Cellular Uptake of DUPA Conjugates in PSMA-Positive vs. PSMA-Negative Cells (In Vitro)

| Conjugate | PSMA Status of Cells | Cellular Uptake Ratio (PSMA+ / PSMA-) | Reference |

| G1-(DUPA)4 (64Cu-labeled) | PC3-PIP (Positive) / PC3-FLU (Negative) | ~10-fold | |

| G3-(DUPA)16 (64Cu-labeled) | PC3-PIP (Positive) / PC3-FLU (Negative) | 5.2 ± 1.0 | |

| G5-(DUPA)64 (64Cu-labeled) | PC3-PIP (Positive) / PC3-FLU (Negative) | 1.2 ± 0.2 | |

| DUPA-DONs (Alexa-488 labeled) | LNCaP (Positive) / PC-3 (Negative) | Higher fluorescence signal in LNCaP |

Note: Data represents fold difference in cellular uptake or comparative fluorescence signal.

Future Directions and Emerging Research Avenues for Dupa Chemical Entity

Exploration of Novel Synthetic Methodologies for Enhanced Scalability and Efficiency

The increasing demand for DUPA-based compounds in both research and clinical applications necessitates the development of synthetic methodologies that offer enhanced scalability and efficiency. Current synthetic routes, while effective, may present limitations in terms of yield, cost, and environmental impact when scaled up for larger production. Future research in this area is expected to focus on designing novel synthetic pathways that utilize readily available starting materials, minimize the number of steps, and employ more sustainable and cost-effective reagents and processes.

Advancements in chemical synthesis, such as flow chemistry and automated synthesis platforms, hold promise for improving the efficiency and scalability of DUPA production. noelresearchgroup.com Techniques like solid-phase synthesis, commonly used for peptides and small molecules, could be further optimized for DUPA and its analogues. farmaciajournal.com Additionally, exploring biocatalytic approaches or chemoenzymatic synthesis might offer greener and more selective routes to access DUPA and its modified forms. nih.gov The goal is to establish robust and efficient synthetic protocols that can meet the growing need for high-purity DUPA for diverse research and clinical applications.

Identification and Validation of Unexplored Molecular Targets Beyond PSMA

While DUPA is predominantly recognized for its high affinity towards PSMA, future research directions include investigating its potential interactions with other molecular targets. Although PSMA is a primary focus, exploring off-targets or identifying novel receptors that DUPA or its modified analogues might bind to could uncover new therapeutic or diagnostic applications.

One area of exploration involves the development of heterobivalent probes that combine DUPA's PSMA targeting with ligands for other receptors expressed in the same or different disease tissues. For instance, research has explored heterobivalent tracers targeting both GRPR and PSMA, suggesting a strategy to target multiple receptors simultaneously to improve targeting specificity or efficacy across different stages of a disease. medicineinnovates.comresearchgate.net Identifying and validating such unexplored molecular targets for DUPA or DUPA-based constructs could lead to the development of multi-targeted agents with enhanced diagnostic or therapeutic capabilities, potentially broadening the scope of DUPA's applications beyond prostate cancer.

Development of Next-Generation Research Probes with Advanced Functionalities

The development of next-generation research probes based on DUPA is a significant area of ongoing and future research. These probes aim to incorporate advanced functionalities to improve imaging sensitivity, specificity, and enable novel applications. Current DUPA-based probes include radiotracers for PET and SPECT imaging, as well as fluorescent probes for optical imaging. acs.orgmedicineinnovates.comresearchgate.netnih.gov

Future directions involve the development of probes with enhanced pharmacokinetic profiles, improved tumor-to-background ratios, and the ability to provide more detailed information about the target tissue. This could include the design of activatable probes that only become fluorescent or radioactive upon interaction with a specific enzyme or environment in the tumor microenvironment. nih.gov Furthermore, integrating DUPA with novel reporter technologies, such as nanoparticles or quantum dots, could lead to probes with increased signal intensity and multiplexing capabilities. mdpi.comnih.govchalmers.se The creation of theranostic probes, which combine diagnostic imaging capabilities with therapeutic delivery, represents a key future direction, allowing for simultaneous imaging and treatment. acs.orgmedicineinnovates.comresearchgate.netnih.gov

Integration of DUPA-Based Compounds with Novel Biological Research Paradigms

The integration of DUPA-based compounds with novel biological research paradigms extends their utility beyond traditional molecular imaging and targeted therapy. This involves leveraging DUPA's targeting capabilities within emerging fields such as immunotherapy, gene therapy, and targeted drug delivery systems.

In the realm of targeted drug delivery, DUPA can be conjugated to various drug carriers, including nanoparticles, liposomes, and dendrimers, to specifically deliver therapeutic payloads to PSMA-expressing cells. mdpi.comnih.govchalmers.se This targeted approach can potentially reduce systemic toxicity and improve drug efficacy. Future research will likely focus on optimizing the design of these delivery systems, exploring different types of nanoparticles and linkers, and investigating their application in delivering a wider range of therapeutic agents, including small molecule drugs, proteins, and nucleic acids like siRNA. urotoday.reviewnih.gov Furthermore, DUPA's targeting could be integrated with immunotherapy approaches, for example, by directing immune cells or immunomodulatory agents to the tumor site. nih.gov

Advancements in Computational Approaches for Rational Design of DUPA Analogues

Computational approaches play an increasingly vital role in the rational design and optimization of DUPA analogues and DUPA-based probes. These in silico methods can accelerate the discovery and development process by predicting binding affinities, evaluating pharmacokinetic properties, and guiding the synthesis of novel compounds. acs.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.